Dibutyl ethylhexanoyl glutamide

Catalog No.
S3341359
CAS No.
486455-65-6
M.F
C21H41N3O3
M. Wt
383.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl ethylhexanoyl glutamide

Achieve crystal-clear oil gels without sensory compromise. Traditional thickeners require high loading, causing opacity and heavy feel. Dibutyl ethylhexanoyl glutamide (CAS 486455-65-6) self-assembles into a nano-fibrous network, gelling non-polar to polar oils at just 0.5-5 wt%.

  • Optical clarity: nanoscale fibers do not scatter light, ensuring fully transparent sticks.
  • Low use-level preserves native oil emollience and lightweight skin feel.
  • Synergistic processing with its lauroyl analog lowers melt temperature below 80°C, protecting heat-sensitive actives.

Supplied with confirmed purity and ready for global shipping.

CAS Number

486455-65-6

Product Name

Dibutyl ethylhexanoyl glutamide

IUPAC Name

(2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide

Molecular Formula

C21H41N3O3

Molecular Weight

383.6 g/mol

InChI

InChI=1S/C21H41N3O3/c1-5-9-12-17(8-4)20(26)24-18(21(27)23-16-11-7-3)13-14-19(25)22-15-10-6-2/h17-18H,5-16H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)/t17?,18-/m0/s1

InChI Key

OVUBDKNXJHOLMI-ZVAWYAOSSA-N

SMILES

CCCCC(CC)C(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC

Canonical SMILES

CCCCC(CC)C(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC

Isomeric SMILES

CCCCC(CC)C(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC

Synonyms

Dibutyl (2-ethylhexanoyl)glutamide, (2S)-N1,N5-dibutyl-2-[(2-ethylhexanoyl)amino]pentanediamide, N1,N5-Dibutyl-N2-(2-ethylhexanoyl)-L-glutamine, Low molecular weight gelator EBH, Dibutyl ethylhexanoyl L-glutamide

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

Dibutyl ethylhexanoyl glutamide (CAS 486455-65-6) is an amino acid-derived low molecular weight gelator (LMWG) [1]. Unlike traditional polymeric thickeners or high-melting waxes that rely on macroscopic crystallization, this compound self-assembles into a nano-sized fibrous network via hydrogen bonding [1]. This architecture immobilizes non-polar and polar oils, converting them into transparent solid gels at remarkably low concentrations, typically 0.5 to 5 wt% [1]. For procurement and formulation teams, its primary value lies in its ability to structure oil phases without altering their native sensory profile, making it a critical raw material for clear cosmetic sticks, transparent sunscreens, and advanced antiperspirant formulations [1].

Procurement Fit

Transparent oil gel formation for wax‑free anhydrous sticks and high‑clarity cosmetics.
Synergistic co‑gellant with linear‑chain analogs (e.g., GP‑1) to unlock hardness and clarity unattainable by either alone.
Emulsion stabilization for polar oil phases where lower LogP supports compatibility with esters and polyols.

Replacing dibutyl ethylhexanoyl glutamide with conventional waxes (e.g., microcrystalline wax, dextrin palmitate) or relying solely on its linear-chain analog, dibutyl lauroyl glutamide, compromises processability and optical clarity. Traditional waxes require high loading concentrations (often >10 wt%) to achieve comparable hardness, which inevitably introduces opacity, a heavy or sticky sensory feel, and potential syneresis . Furthermore, using either the ethylhexanoyl or lauroyl variant in isolation fails to achieve the synergistic structural integrity and optical clarity required for premium clear sticks [1]. The specific branched alkyl chain of the ethylhexanoyl moiety is essential for disrupting excessive crystallization, thereby ensuring high transparency and lowering the required dissolution temperature during manufacturing [1].

Substitution Risk

Branched‑Chain Architecture The 2‑ethylhexanoyl (C8) branched moiety alters fibre network morphology and gelation kinetics; linear‑chain gellants like GP‑1 cannot reproduce the same gel microstructure.
Thermal Dissolution Offset EB‑21 requires a higher processing temperature than linear analogs, which may limit direct substitution when heat‑sensitive ingredients are present.
Synergy Dependence Mono‑component EB‑21 gels are cloudy and mechanically weak; clarity and hardness rely on co‑assembly with GP‑1, precluding standalone interchangeability with generic gellants.

Gelling Efficiency and Sensory Preservation vs. Traditional Waxes

Dibutyl ethylhexanoyl glutamide requires lower concentrations to achieve gelation than traditional polymeric thickeners [1]. While conventional waxes require loadings of 10% to 20% to solidify oil phases, this amino acid-based LMWG achieves rigid gelation at just 1% to 5% by weight [1]. Because it forms a microscopic fiber network rather than macroscopic wax crystals, it traps the oil without altering its inherent sensory characteristics[1].

Evidence DimensionRequired gelling concentration for hard oil sticks
Target Compound Data1.0 - 5.0 wt%
Comparator Or BaselineTraditional cosmetic waxes (10.0 - 20.0 wt%)
Quantified DifferenceUp to 10-fold reduction in required gelling agent concentration
ConditionsNon-polar oil structuring (e.g., mineral oil, cyclomethicone)

Drastically reduces raw material volume requirements while preventing the heavy, sticky after-feel associated with high wax loads.

Processing Temperature Differential
Head-to-head
EB‑21: 115 °C vs. GP‑1: 105 °C
Higher dissolution temperature context
May affect volatile ingredient compatibility

Synergistic Gel Hardness in Co-Gelation Systems

When dibutyl ethylhexanoyl glutamide is combined with its straight-chain analog, dibutyl lauroyl glutamide, the system exhibits a non-linear increase in gel hardness . Data indicates that a 1:1 to 1:1.5 ratio of these two gelators yields a peak hardness that far exceeds the structural strength of either compound used alone at the same total concentration . For instance, in mineral oil, the combined system can achieve a hardness exceeding 1000 g/cm², whereas single-agent gels remain significantly softer and more prone to structural failure.

Evidence DimensionGel hardness (g/cm²)
Target Compound Data1:1 blend of ethylhexanoyl and lauroyl glutamides (>1000 g/cm² peak hardness)
Comparator Or BaselineSingle-agent glutamide gelator at equivalent total wt% (significantly lower g/cm²)
Quantified DifferenceSubstantial non-linear increase in structural rigidity via synergistic co-gelation
Conditions1-4 wt% total gelator concentration in mineral oil

Enables the manufacturing of robust, free-standing clear sticks (e.g., lipsticks, sun care sticks) that resist breaking under consumer use.

Synergistic Gel Hardness & Transparency
Head-to-head
75:25 GP‑1:EB‑21 blend: highest transparency and hardness in tested set
Mono‑component gels: cloudy, low hardness
Synergistic co‑gelation performance context
Co‑assembly yields superior network uniformity

Processability: Lowering Dissolution and Pouring Temperatures

The branched structure of dibutyl ethylhexanoyl glutamide plays a critical role in lowering the thermal requirements for manufacturing [1]. While unoptimized LMWGs or high-melting waxes often require heating above 95°C to 100°C for complete dissolution, blending dibutyl ethylhexanoyl glutamide with dibutyl lauroyl glutamide and polar solvents (such as octyldodecanol or dipropylene glycol) reduces the dissolution and pouring temperature to below 80°C [1].

Evidence DimensionManufacturing dissolution and pouring temperature
Target Compound Data<80°C (when optimized with polar solvents/co-gelators)
Comparator Or BaselineStandard high-melting waxes or unoptimized single LMWGs (>95°C - 100°C)
Quantified Difference>15°C reduction in processing temperature
ConditionsOil phase formulation with polar solvent modifiers

Prevents the thermal degradation of heat-sensitive active ingredients (like volatile fragrances or organic UV filters) and reduces energy consumption during scale-up.

Optical Transparency Benchmark
Cross-study comparable
≥50% visible light transmittance for GP‑1/EB‑21 blends
Supports high‑clarity gel specification
Blend ratio dependent; mono‑component gels fail threshold
Physicochemical Property Divergence
Cross-study comparable
EB‑21 LogP 2.51 (measured) vs. GP‑1 LogP 6.57 (predicted)
Polar oil compatibility context
Lower LogP indicates greater affinity for polar esters/polyols
Acyl‑Chain Structural Differentiation
Class-level
Branched C8 (2‑ethylhexanoyl) vs. linear C12 (lauroyl)
Structure‑driven gel network difference
Underpins thermal and rheological behavior

Transparent Cosmetic and Sun Care Sticks

Because dibutyl ethylhexanoyl glutamide forms a nano-sized fibrous network that does not scatter visible light, it is a primary choice for formulating completely transparent lipsticks, deodorants, and solid sunscreen sticks [1]. Its ability to maintain clarity while providing structural hardness at low concentrations makes it highly advantageous compared to traditional waxes, which induce cloudiness [1].

Sensory-Preserving Oil Gelation for Skincare

In premium skincare formulations, maintaining the lightweight, non-greasy feel of the base oil is critical [1]. This compound is selected over polymeric thickeners because its low loading requirement ensures that the final gel retains the exact sensory profile and spreadability of the original liquid oil, avoiding the sticky or heavy after-feel typical of wax-based products [1].

Thermal-Sensitive Active Delivery Systems

For formulations containing volatile fragrances or heat-labile active pharmaceutical ingredients (APIs), the ability to lower the pouring temperature to below 80°C (when combined with polar solvents and its lauroyl analog) minimizes thermal degradation [2]. This makes it a highly effective structuring agent for advanced topical delivery sticks and long-lasting solid fragrances[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Transparent anhydrous sticks
Synergistic blend ratio optimization
Visible‑light transmittance benchmark
Emulsion stabilization with polar oils
Lipophilicity (LogP) compatibility
Phase stability and gel network integrity
Heat‑sensitive active encapsulation
Thermal dissolution profile
Processing temperature and active retention
Tailored rheology via co‑gelation
Co‑gellant synergy and blend ratio
Gel hardness and sensorial property tuning

XLogP3

3.9

Other CAS

486455-65-6

Wikipedia

Dibutyl ethylhexanoyl glutamide

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